molecular formula C21H27ClN2O2S B4877675 1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

Cat. No. B4877675
M. Wt: 407.0 g/mol
InChI Key: CXGUHQBSJNFOLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, similar to 1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine, involves several key steps, typically starting from basic piperazine and incorporating various functional groups through substitution reactions. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed, synthesized, and characterized, showcasing the potential for creating highly selective compounds with subnanomolar affinity through meticulous design and synthesis processes (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds like 1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is characterized by the presence of sulfonyl groups attached to a piperazine ring, which significantly influences their chemical behavior and interactions. The crystal structure studies of similar compounds provide insights into their conformation and molecular interactions, aiding in the understanding of their chemical and biological properties (Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, which modify their chemical properties and potential biological activities. The ability to undergo such reactions makes these compounds valuable in synthesizing more complex molecules for pharmaceutical applications. Studies have demonstrated the synthesis and biological activities of piperazine derivatives, indicating their potential as antimicrobial agents and their activity against specific biological targets (Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are crucial for their application in drug design and development. These properties are influenced by the nature of the substituents on the piperazine ring and the overall molecular structure. Crystallography studies provide detailed insights into the arrangement of atoms within the molecule and intermolecular interactions, which are essential for understanding their physical behavior (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and acidity/basicity, are influenced by their structural features. The presence of sulfonyl groups and other substituents affects their chemical behavior in biological systems and their interactions with biological targets. The design and synthesis of novel piperazine derivatives with specific chemical properties are crucial for developing new therapeutic agents with desired biological activities (McCombie et al., 2002).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-15(2)18-7-5-17(4)21(13-18)27(25,26)24-11-9-23(10-12-24)20-14-19(22)8-6-16(20)3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGUHQBSJNFOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
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1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
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1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
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1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
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1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
Reactant of Route 6
1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.